molecular formula C22H39NO B5189918 6-[2,6-di(propan-2-yl)phenoxy]-N,N-diethylhexan-1-amine

6-[2,6-di(propan-2-yl)phenoxy]-N,N-diethylhexan-1-amine

Cat. No.: B5189918
M. Wt: 333.6 g/mol
InChI Key: NLVZFDDXEMUHAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[2,6-di(propan-2-yl)phenoxy]-N,N-diethylhexan-1-amine is an organic compound characterized by its complex structure, which includes a phenoxy group substituted with two isopropyl groups and a hexan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2,6-di(propan-2-yl)phenoxy]-N,N-diethylhexan-1-amine typically involves multiple steps, starting with the preparation of the phenoxy intermediate. The phenoxy intermediate is synthesized by reacting 2,6-di(propan-2-yl)phenol with an appropriate halogenated compound under basic conditions. This intermediate is then reacted with N,N-diethylhexan-1-amine in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

6-[2,6-di(propan-2-yl)phenoxy]-N,N-diethylhexan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the isopropyl groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

6-[2,6-di(propan-2-yl)phenoxy]-N,N-diethylhexan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 6-[2,6-di(propan-2-yl)phenoxy]-N,N-diethylhexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group and the amine chain play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-Diisopropylaniline: Shares the isopropyl-substituted phenyl group but lacks the phenoxy and hexan-1-amine components.

    Fospropofol disodium: Contains a similar phenoxy structure but is used primarily as an anesthetic agent.

Uniqueness

6-[2,6-di(propan-2-yl)phenoxy]-N,N-diethylhexan-1-amine is unique due to its combination of a phenoxy group with isopropyl substitutions and a hexan-1-amine chain. This structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

6-[2,6-di(propan-2-yl)phenoxy]-N,N-diethylhexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39NO/c1-7-23(8-2)16-11-9-10-12-17-24-22-20(18(3)4)14-13-15-21(22)19(5)6/h13-15,18-19H,7-12,16-17H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVZFDDXEMUHAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCCCOC1=C(C=CC=C1C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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